molecular formula C20H23N5OS B2875948 N-(4-tert-butylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide CAS No. 690645-02-4

N-(4-tert-butylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide

Cat. No.: B2875948
CAS No.: 690645-02-4
M. Wt: 381.5
InChI Key: YOJPYTCQQVYTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. BPTES is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells.

Scientific Research Applications

  • Coordination Chemistry and Catalysis : N-(4-tert-butylphenyl)-related compounds have been studied for their role in coordination chemistry, particularly in the formation of dinuclear palladium thiophenolate complexes. These complexes have potential applications in catalysis, such as in the vinyl-addition polymerization of norbornene (Siedle et al., 2007).

  • Asymmetric Synthesis of Amines : Derivatives like N-tert-butanesulfinyl imines have been used as intermediates for the asymmetric synthesis of amines. This methodology enables the synthesis of a wide range of amines with high enantioenrichment, which can have significant implications in medicinal chemistry and drug development (Ellman et al., 2002).

  • Responsive Polymers : N-(4-butyl)phenylacrylamide, a related compound, has been utilized in the synthesis of responsive associative terpolymers. These polymers exhibit unique properties in response to changes in pH, ionic strength, and urea concentration, making them useful in applications such as drug delivery systems and smart materials (McCormick et al., 1992).

  • Anticancer Agents : Research into functionalized amino acid derivatives including N-substituted compounds has revealed potential for designing new anticancer agents. Some compounds have shown promising cytotoxicity against human cancer cell lines, which could lead to the development of novel treatments for cancer (Kumar et al., 2009).

  • Polymer Synthesis and Characterization : Studies on the synthesis of new polyimides containing N-(4-tert-butylphenyl) units have shown that these materials exhibit high solubility and good thermal stability. These properties make them suitable for applications in high-performance materials (Kim et al., 2003).

  • Pharmacodynamics of Arylsulfonamides : Although slightly deviating from the exact compound , research on the pharmacodynamics of arylsulfonamides provides insights into their potential medicinal applications. These studies focus on the therapeutic effects and mechanisms of action of these compounds in various medical conditions (Loubatières, 1959).

  • Surface Coating Additives : Sulphonamide Schiff base ligands and their metal complexes, including tert-butyl and phenyl variants, have been investigated as flame retardant and antimicrobial additives in polyurethane varnish for surface coatings. This application demonstrates the potential of these compounds in materials science (El‐Wahab et al., 2020).

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-20(2,3)15-9-11-16(12-10-15)21-18(26)13-14-27-19-22-23-24-25(19)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJPYTCQQVYTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.